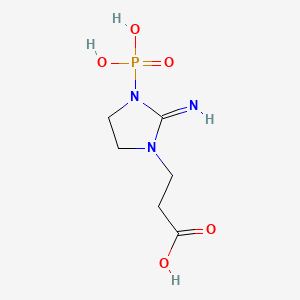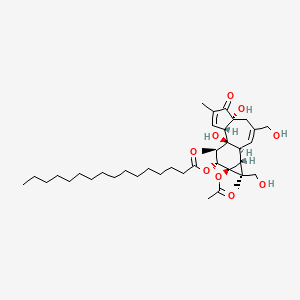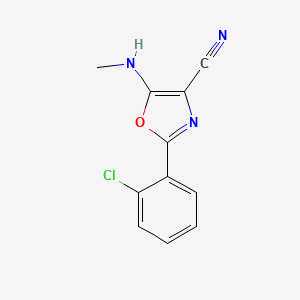
Diethoxyphosphorylisocyanat
Übersicht
Beschreibung
Diethoxyphosphoryl isocyanate (DEPI) is a versatile reagent used in organic synthesis for the preparation of polyfunctional compounds. DEPI is commonly used in the synthesis of polyfunctional molecules, such as polyisocyanates, polyurethanes, and polyesters. DEPI is a relatively safe compound to handle and is not highly toxic. It is a versatile reagent that can be used in a variety of ways in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Bio-basierte Polyurethanproduktion
Diethoxyphosphorylisocyanat: spielt eine bedeutende Rolle bei der Synthese von bio-basierten Polyurethanen (PUs). Diese PUs gewinnen aufgrund von Umweltbedenken im Zusammenhang mit fossilbasierten Isocyanaten an Bedeutung {svg_1}. Die bio-basierten Varianten werden aus nachwachsenden Rohstoffen gewonnen und dienen zur Herstellung nachhaltiger Materialien für verschiedene Industrien, darunter Automobil und Bauwesen {svg_2}.
Polymertechnologie
In der Polymertechnologie wird This compound zur Verbesserung der Eigenschaften von Polymeren eingesetzt. Es trägt zur Entwicklung von Polymeren mit verbesserten mechanischen, chemischen und physikalischen Eigenschaften wie Abriebfestigkeit, Dauerhaftigkeit und Zugfestigkeit bei {svg_3}. Dieser Fortschritt ist entscheidend für die Herstellung von Hochleistungsmaterialien für industrielle Anwendungen.
Schutzbeschichtungen
Die Verbindung ist maßgeblich an der Formulierung von Schutzbeschichtungen beteiligt. Diese Beschichtungen werden auf Oberflächen aufgetragen, um sie vor Umweltschäden, Korrosion und Verschleiß zu schützen. Die Verwendung von this compound in Beschichtungen gewährleistet einen lang anhaltenden Schutz, insbesondere unter rauen Bedingungen {svg_4}.
Klebstoffformulierungen
This compound: ist ein wichtiger Bestandteil bei der Herstellung von Klebstoffen. Es trägt zur Bildung fester Bindungen bei und verbessert die Hitzebeständigkeit von Klebstoffverbindungen. Diese Anwendung ist besonders wertvoll in Branchen, in denen dauerhafte und zuverlässige Haftung erforderlich ist {svg_5}.
Dämmstoffe
In der Bauindustrie wird diese Verbindung zur Herstellung von Dämmstoffen verwendet. Diese Materialien spielen eine wichtige Rolle bei der Energieeinsparung und der Aufrechterhaltung der Temperaturstabilität in Innenräumen. Die Eigenschaften des Isocyanats tragen zur thermischen Stabilität und Flammschutzwirkung von Dämmstoffen bei {svg_6}.
Automobilindustrie
This compound: wird in der Automobilindustrie zur Herstellung von Bauteilen eingesetzt, die robuste Materialien mit hervorragender Leistungsfähigkeit unter Belastung erfordern. Es wird in Teilen wie Filtern, Dichtungen und Innenraumteilen verwendet, die nicht zum Sitzen bestimmt sind, und trägt zur Gesamtsicherheit und Funktionalität von Fahrzeugen bei {svg_7}.
Wirkmechanismus
Target of Action
Diethoxyphosphoryl isocyanate is an isocyanate derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been investigated for its performance as a film-forming electrolyte additive in propylene carbonate (pc) and ec/emc-based electrolytes . This suggests that it may interact with these substances to form a film, potentially altering their properties or behaviors.
Biochemical Pathways
Given its use as a film-forming electrolyte additive, it may influence the pathways related to the function and performance of electrolytes .
Result of Action
Its role as a film-forming electrolyte additive suggests that it may influence the properties and performance of electrolytes .
Biochemische Analyse
Biochemical Properties
Diethoxyphosphoryl isocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate group (–NCO). This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea linkages. This interaction can modify the structure and function of proteins, potentially inhibiting or altering enzyme activity . Additionally, diethoxyphosphoryl isocyanate can form covalent bonds with nucleophilic sites on biomolecules, affecting their biochemical properties.
Cellular Effects
Diethoxyphosphoryl isocyanate has been shown to induce apoptosis, oxidative stress, and inflammation in cultured human neutrophils . It activates the mitochondrial-mediated pathway, leading to the production of reactive oxygen species and depletion of antioxidant defenses. This compound also elevates pro-inflammatory cytokine responses, impacting cell signaling pathways and gene expression. These effects highlight its potential to influence cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, diethoxyphosphoryl isocyanate exerts its effects through binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups in proteins, forming stable covalent bonds . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, diethoxyphosphoryl isocyanate can induce changes in gene expression by modifying transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethoxyphosphoryl isocyanate can change over time due to its stability and degradation. Studies have shown that isocyanates can degrade into diamines, which can be monitored using biomonitoring techniques . The stability of diethoxyphosphoryl isocyanate in various conditions can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure can lead to sustained oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of diethoxyphosphoryl isocyanate vary with different dosages in animal models. At lower doses, it may induce mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of isocyanates can cause respiratory and skin sensitization, highlighting the importance of dose-dependent effects in toxicological assessments.
Metabolic Pathways
Diethoxyphosphoryl isocyanate is involved in metabolic pathways that include its conversion to diamines through hydrolysis . These diamines can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Enzymes such as glutathione reductase play a role in detoxifying reactive intermediates formed during the metabolism of diethoxyphosphoryl isocyanate.
Transport and Distribution
Within cells and tissues, diethoxyphosphoryl isocyanate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities. The compound’s distribution can affect its overall bioavailability and impact on cellular functions.
Subcellular Localization
Diethoxyphosphoryl isocyanate’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential effects on cellular processes.
Eigenschaften
IUPAC Name |
1-[ethoxy(isocyanato)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO4P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCBJDQIQBYMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942039 | |
| Record name | Diethyl phosphorisocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20039-33-2 | |
| Record name | Phosphorisocyanatidic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20039-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyphosphoryl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphorisocyanatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxyphosphinyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1209654.png)





![3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid](/img/structure/B1209667.png)



![2-acetyl-3H-benzo[f]chromen-3-one](/img/structure/B1209671.png)

![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)
